In-depth Technical Guide: 1-(6-Methylpyridin-3-yl)-2-(4-(methylthio)phenyl)ethanone (CAS 221615-72-1)
In-depth Technical Guide: 1-(6-Methylpyridin-3-yl)-2-(4-(methylthio)phenyl)ethanone (CAS 221615-72-1)
For the attention of: Researchers, scientists, and drug development professionals.
This technical guide provides a comprehensive overview of the available scientific and technical information regarding the chemical compound 1-(6-Methylpyridin-3-yl)-2-(4-(methylthio)phenyl)ethanone, CAS number 221615-72-1. This document synthesizes data on its chemical properties, synthesis, and its established role in pharmaceutical manufacturing.
Chemical Identity and Properties
1-(6-Methylpyridin-3-yl)-2-(4-(methylthio)phenyl)ethanone is a well-characterized organic compound. Its fundamental properties are summarized in the table below.
| Property | Value | Source |
| CAS Number | 221615-72-1 | [1][2][3][4] |
| Molecular Formula | C₁₅H₁₅NOS | [1][2] |
| Molecular Weight | 257.35 g/mol | [2] |
| IUPAC Name | 1-(6-methylpyridin-3-yl)-2-(4-(methylthio)phenyl)ethanone | [1] |
| Synonyms | Etoricoxib Impurity 27, 3---INVALID-LINK--pyridine | [1][2] |
| Appearance | White to light yellow/green-yellow solid | [5][6][7] |
| Melting Point | 111-113°C | [2] |
| Boiling Point | 426.7±40.0 °C at 760 mmHg | [2] |
| Purity | ≥95% to ≥98% depending on the supplier | [2][5] |
| Storage Conditions | 2-8°C, stored under a nitrogen atmosphere | [6] |
Role in Pharmaceutical Synthesis
The primary significance of 1-(6-Methylpyridin-3-yl)-2-(4-(methylthio)phenyl)ethanone in the pharmaceutical industry is its role as a key intermediate in the synthesis of Etoricoxib .[2][7] Etoricoxib is a selective COX-2 inhibitor used for its anti-inflammatory and analgesic properties. This compound is also recognized as "Etoricoxib Impurity 27".[1][2]
The synthesis of the downstream active pharmaceutical ingredient involves the oxidation of the methylthio group of 1-(6-Methylpyridin-3-yl)-2-(4-(methylthio)phenyl)ethanone to a methylsulfonyl group, forming 1-(6-methylpyridin-3-yl)-2-[4-(methylsulfonyl)phenyl]ethanone.[8][9]
Synthesis Protocols
A general synthetic route for 1-(6-Methylpyridin-3-yl)-2-(4-(methylthio)phenyl)ethanone has been described in the scientific literature.[] The following is a detailed experimental protocol based on a published procedure.
Synthesis of 1-(6-Methylpyridin-3-yl)-2-(4-(methylthio)phenyl)ethanone
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Reactants:
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6-methylnicotinic acid methyl ester
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4-methylthiobenzeneacetic acid
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tert-Butylmagnesium chloride (t-BuMgCl) in Tetrahydrofuran (THF)
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Anhydrous Tetrahydrofuran (THF)
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Hydrochloric acid (4 M)
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Sodium hydroxide
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-
Procedure:
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To a reaction flask, add 11 g of 4-methylthiobenzeneacetic acid and 200 mL of anhydrous THF.
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Heat the mixture to 65-70 °C.
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While maintaining the temperature, slowly add 175 mL of a 1.0 M solution of t-BuMgCl in THF.
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Subsequently, add a solution of 5.7 g of 6-methylnicotinic acid methyl ester dissolved in 50 mL of THF dropwise.
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After the addition is complete, continue stirring the reaction mixture at 65-70°C for 1 hour.
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Cool the reaction mixture to room temperature.
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Quench the reaction by the slow, dropwise addition of 50 mL of 4 M hydrochloric acid.
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Separate the organic and aqueous layers.
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Extract the aqueous layer with 50 mL of ethyl acetate.
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Combine the organic layers and wash with brine, then dry over anhydrous sodium sulfate.
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Concentrate the organic phase under reduced pressure.
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The crude product can be purified by recrystallization or column chromatography to yield the final product.
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A patent describes a multi-step process to produce the oxidized form of this compound, where the synthesis of 1-(6-methylpyridin-3-yl)-2-(4-(methylthio)phenyl)ethanone is a crucial step (referred to as 3---INVALID-LINK--pyridine in the patent).[8] This process involves the condensation of 4-(methylthio)phenylacetonitrile with a 6-methylnicotinic ester, followed by hydrolysis and decarboxylation under acidic conditions.[8]
Biological Activity and Signaling Pathways
Conclusion
1-(6-Methylpyridin-3-yl)-2-(4-(methylthio)phenyl)ethanone (CAS 221615-72-1) is a well-defined chemical entity with established physical and chemical properties. Its primary and currently known utility is as a pivotal intermediate in the industrial synthesis of the COX-2 inhibitor, Etoricoxib. While detailed synthetic protocols are available, there is a notable absence of public domain research on its biological effects, pharmacology, and toxicology. For researchers and drug development professionals, this compound should be handled as a key starting material or potential impurity with currently uncharacterized biological properties. Further research would be required to elucidate any potential pharmacological or toxicological profile.
Logical Relationship of Synthesis
The following diagram illustrates the position of 1-(6-Methylpyridin-3-yl)-2-(4-(methylthio)phenyl)ethanone in the synthesis of its downstream product.
Caption: Synthetic pathway from precursors to Etoricoxib.
References
- 1. 1-(6-Methylpyridin-3-yl)-2-(4-(methylthio)phenyl)ethanone | C15H15NOS | CID 10131325 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. pharmaffiliates.com [pharmaffiliates.com]
- 3. 221615-72-1|1-(6-Methylpyridin-3-yl)-2-(4-(methylthio)phenyl)ethanone|BLD Pharm [bldpharm.com]
- 4. 1-(6-methylpyridin-3-yl)-2-[4-(methylsulfanyl)phenyl]ethan-1-one | Drug Information, Uses, Side Effects, Pharma intermediate Chemistry | PharmaCompass.com [pharmacompass.com]
- 5. Etoricoxib Impurity 27 | 2373365-28-5 | SynZeal [synzeal.com]
- 6. Etoricoxib - Uses, DMF, Dossier, Manufacturer, Supplier, Licensing, Distributer, Prices, News, GMP [pharmacompass.com]
- 7. cphi-online.com [cphi-online.com]
- 8. CAS 221615-72-1 | Drug Information, Uses, Side Effects, Pharma intermediate Chemistry | PharmaCompass.com [pharmacompass.com]
- 9. 1-(6-Methylpyridin-3-yl)-2-(4-(Methylthio)phenyl)ethanone | 221615-72-1 [chemicalbook.com]
